molecular formula C23H16BrFN2O2 B2649884 n-(2-Bromophenyl)-2-cyano-3-{4-[(4-fluorophenyl)methoxy]phenyl}prop-2-enamide CAS No. 380478-17-1

n-(2-Bromophenyl)-2-cyano-3-{4-[(4-fluorophenyl)methoxy]phenyl}prop-2-enamide

Cat. No.: B2649884
CAS No.: 380478-17-1
M. Wt: 451.295
InChI Key: CYYRNFRCJVLTMI-UHFFFAOYSA-N
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Description

N-(2-Bromophenyl)-2-cyano-3-{4-[(4-fluorophenyl)methoxy]phenyl}prop-2-enamide is a complex organic compound with significant applications in various fields of scientific research. This compound is characterized by its unique structure, which includes bromine, cyano, and fluorophenyl groups, making it a subject of interest for chemists and researchers.

Preparation Methods

The synthesis of N-(2-Bromophenyl)-2-cyano-3-{4-[(4-fluorophenyl)methoxy]phenyl}prop-2-enamide typically involves multi-step organic reactions. One common method includes the Suzuki–Miyaura coupling reaction, which is widely applied for forming carbon–carbon bonds under mild and functional group tolerant conditions . The reaction conditions often involve the use of palladium catalysts and boron reagents, which facilitate the coupling of the bromophenyl and fluorophenyl groups.

Chemical Reactions Analysis

N-(2-Bromophenyl)-2-cyano-3-{4-[(4-fluorophenyl)methoxy]phenyl}prop-2-enamide undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.

Scientific Research Applications

N-(2-Bromophenyl)-2-cyano-3-{4-[(4-fluorophenyl)methoxy]phenyl}prop-2-enamide has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and proteins.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as its role in drug development for treating diseases.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of N-(2-Bromophenyl)-2-cyano-3-{4-[(4-fluorophenyl)methoxy]phenyl}prop-2-enamide involves its interaction with molecular targets such as enzymes and receptors. The compound’s unique structure allows it to bind to specific sites on these targets, modulating their activity and triggering various biochemical pathways. This interaction can lead to changes in cellular processes, which are the basis for its potential therapeutic effects.

Comparison with Similar Compounds

N-(2-Bromophenyl)-2-cyano-3-{4-[(4-fluorophenyl)methoxy]phenyl}prop-2-enamide can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

IUPAC Name

(E)-N-(2-bromophenyl)-2-cyano-3-[4-[(4-fluorophenyl)methoxy]phenyl]prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H16BrFN2O2/c24-21-3-1-2-4-22(21)27-23(28)18(14-26)13-16-7-11-20(12-8-16)29-15-17-5-9-19(25)10-6-17/h1-13H,15H2,(H,27,28)/b18-13+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CYYRNFRCJVLTMI-QGOAFFKASA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)NC(=O)C(=CC2=CC=C(C=C2)OCC3=CC=C(C=C3)F)C#N)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C(=C1)NC(=O)/C(=C/C2=CC=C(C=C2)OCC3=CC=C(C=C3)F)/C#N)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H16BrFN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

451.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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